![molecular formula C10H14ClN3OS B2358296 N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide CAS No. 2190139-95-6](/img/structure/B2358296.png)
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of Janus kinase (JAK) inhibitors, which are a class of drugs that target the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been shown to have potent inhibitory effects on JAK3, which makes it a promising candidate for the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide exerts its therapeutic effects by inhibiting JAK3, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, hematopoiesis, and inflammation. JAK3 is predominantly expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound can suppress the activation of these immune cells, thus reducing inflammation and tissue damage.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory effects on JAK3, which plays a critical role in the regulation of immune responses. By inhibiting JAK3, this compound can suppress the activation of T cells and other immune cells, thus reducing inflammation and tissue damage. In preclinical studies, this compound has been shown to be effective in reducing inflammation and tissue damage in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has several advantages for lab experiments, such as its high potency and selectivity for JAK3 inhibition. This compound has been extensively studied in preclinical and clinical settings, which makes it a well-characterized tool compound for investigating the JAK-STAT signaling pathway. However, this compound has some limitations for lab experiments, such as its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using appropriate formulations and delivery methods.
Direcciones Futuras
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several areas that need to be explored to fully understand its therapeutic potential. Some of the future directions for research on this compound include:
1. Investigating the long-term safety and efficacy of this compound in large-scale clinical trials.
2. Exploring the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases.
3. Investigating the potential use of this compound in other diseases, such as cancer and infectious diseases.
4. Developing new formulations and delivery methods for this compound to improve its pharmacokinetic properties.
5. Investigating the role of JAK3 inhibition in other physiological processes, such as hematopoiesis and wound healing.
In conclusion, this compound is a promising compound for the treatment of various autoimmune diseases. Its potent inhibitory effects on JAK3 make it a well-characterized tool compound for investigating the JAK-STAT signaling pathway. Further research is needed to fully understand its therapeutic potential and to develop new formulations and delivery methods to improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide involves several steps, starting from the reaction of 3-chloropyrazine-2-carboxylic acid with methylamine to form N-methyl-3-chloropyrazine-2-carboxamide. This intermediate is then reacted with 2-methyl-3-mercaptopropanoic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to have potent inhibitory effects on JAK3, which plays a critical role in the regulation of immune responses. By inhibiting JAK3, this compound can suppress the activation of T cells and other immune cells, thus reducing inflammation and tissue damage.
Propiedades
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-7(6-16-2)10(15)14-5-8-9(11)13-4-3-12-8/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWJSNFQFGOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NCC1=NC=CN=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

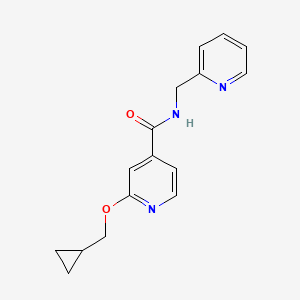
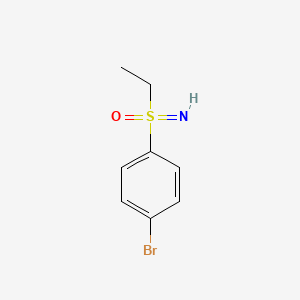

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)
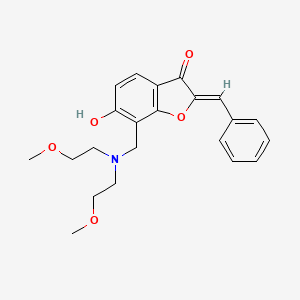
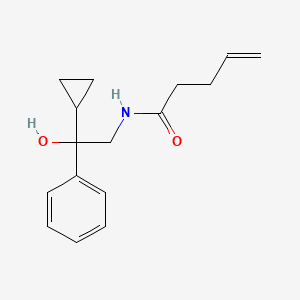
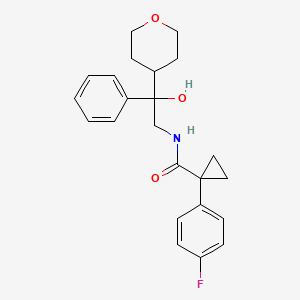
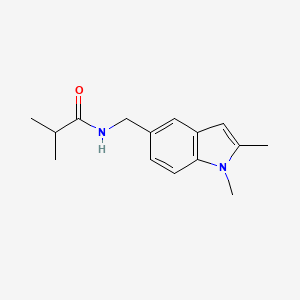
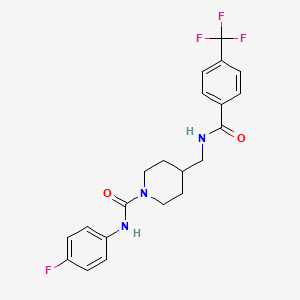
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)